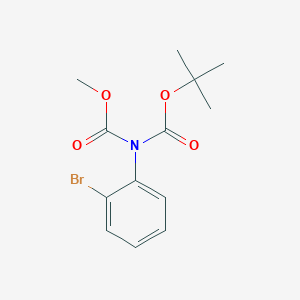
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has been extensively studied in recent years. It is a member of the imidazolidinone family of compounds and has been found to have a variety of potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a variety of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antimicrobial activity against a variety of bacteria and fungi.
Wirkmechanismus
The mechanism of action of 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but studies have suggested that it may work by inducing apoptosis (programmed cell death) in cancer cells. It may also work by inhibiting the activity of enzymes involved in cell proliferation and angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cell proliferation and angiogenesis. It has also been found to have antimicrobial activity against a variety of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone in lab experiments is its potent anticancer and antimicrobial activity. It has also been found to have low toxicity, making it a promising candidate for further development. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone. One area of focus could be on optimizing the synthesis method to produce higher yields and purity. Another area of focus could be on further exploring the mechanism of action of this compound and identifying potential targets for drug development. Additionally, future research could focus on developing new derivatives of this compound with improved activity and lower toxicity.
Synthesemethoden
The synthesis of 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to produce 2-(2-methoxybenzylidene)hydrazinecarbothioamide. This compound is then reacted with allyl isothiocyanate to produce 3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone. The synthesis of this compound has been extensively studied and optimized to produce high yields and purity.
Eigenschaften
Produktname |
3-Allyl-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C14H14N2O2S |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H14N2O2S/c1-3-8-16-13(17)11(15-14(16)19)9-10-6-4-5-7-12(10)18-2/h3-7,9H,1,8H2,2H3,(H,15,19)/b11-9- |
InChI-Schlüssel |
VICHQADBEWFVBR-LUAWRHEFSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)CC=C |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)CC=C |
Kanonische SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)






![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)
